molecular formula C18H16ClNO3S2 B2882475 5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 2034589-57-4

5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2882475
CAS No.: 2034589-57-4
M. Wt: 393.9
InChI Key: WLWUPIURMCNGFE-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. While specific biological data for this compound is not yet available in the public domain, its molecular structure combines a benzamide core with a thiophene-containing group, a motif present in compounds active in various pharmacological areas . Benzamide analogs have been investigated as potential inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in neurodegenerative diseases . Other research avenues for related structures include their evaluation as antiviral agents, particularly against respiratory syncytial virus (RSV), where they have shown activity in suppressing viral replication and associated inflammatory responses . The presence of the thiophene heterocycle is a common feature in many bioactive molecules and may influence the compound's physicochemical properties and interaction with biological targets. This product is provided for use in chemical biology, hit-to-lead optimization, and other early-stage investigative studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c1-23-14-7-6-12(19)10-13(14)17(21)20-11-18(22,15-4-2-8-24-15)16-5-3-9-25-16/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUPIURMCNGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide is a synthetic compound with the CAS number 2034589-57-4. Its molecular formula is C18H16ClNO3S2C_{18}H_{16}ClNO_3S_2 and it has a molecular weight of 393.9 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to this compound. For instance, derivatives containing thiophene rings have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : Compounds with thiophene moieties often exhibit inhibition of cell proliferation and induce apoptosis in cancer cells. They may interfere with critical signaling pathways involved in tumor growth and survival.
  • Case Study : In vitro studies demonstrated that similar thiophene-based compounds significantly reduced the viability of breast cancer cells and exhibited cytotoxic effects against osteosarcoma and lymphoma cell lines .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties , particularly against Gram-positive bacteria. Research indicates that benzamide derivatives can target bacterial cell division by inhibiting key proteins involved in this process:

  • FtsZ Inhibition : Compounds that disrupt FtsZ assembly have shown promise as antibacterial agents by preventing bacterial cytokinesis. This is crucial for the development of novel antibiotics, especially against resistant strains like MRSA .
  • Research Findings : A related study found that certain benzamide derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those required for conventional antibiotics .

Summary of Biological Activities

Activity Type Mechanism Cell Lines Tested Results
AnticancerApoptosis induction, signaling pathway interferenceBreast cancer, osteosarcoma, lymphomaSignificant reduction in cell viability
AntibacterialFtsZ assembly inhibitionMRSA, E. coliPotent activity with low MICs

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

  • Chlorine Substitution : The presence of chlorine at the 5-position on the benzamide ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Thiophene Groups : The di(thiophen-2-yl)ethyl substituent is believed to play a significant role in the compound's interaction with biological targets, potentially increasing its efficacy against cancer and bacterial cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Features

Core Benzamide Modifications
  • Glibenclamide (Glyburide) : Contains a sulfamoylphenyl-ethyl group instead of the thiophene-hydroxyethyl chain. The sulfonylurea moiety enables binding to SUR1 receptors in pancreatic β-cells .
  • 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide () : Lacks thiophene and hydroxyl groups, simplifying the structure. Reduced steric bulk may enhance membrane permeability but limit target specificity .
Thiophene vs. Sulfonylurea Moieties

The di(thiophen-2-yl) group in the target compound increases hydrophobicity compared to glibenclamide’s polar sulfonylurea group. This may enhance blood-brain barrier penetration, as seen in glyburide’s CNS effects .

Physicochemical Properties

Compound Solubility (Water) Melting Point (°C) LogP (Predicted)
Target Compound Insoluble Not reported ~3.8
Glibenclamide Practically insoluble 169–174 4.1
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Slightly soluble Not reported ~3.2
5-Chloro-N-{4-ethoxy-2-nitrophenyl}-2-methoxybenzamide Low solubility Not reported ~2.5

Key Observations :

  • The di(thiophen) group in the target compound likely reduces water solubility compared to glibenclamide, though the hydroxyl group may partially offset this.

Pharmacological Activity

  • Glibenclamide : Binds SUR1 receptors, inhibiting KATP channels to stimulate insulin secretion. Also exhibits neuroprotective effects via TRPM4 modulation .
  • Target Compound: Thiophene rings may interact with aromatic residues in ion channels or transporters, but absence of sulfonylurea limits SUR1 affinity. Potential applications in CNS disorders warrant investigation.
  • Sulfonamide Derivatives () : Pyrazole and sulfamoyl groups confer activity against bacterial targets, highlighting structural versatility of benzamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

Core benzamide formation : React 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-amino-2,2-di(thiophen-2-yl)ethanol under Schotten-Baumann conditions (e.g., aqueous NaHCO₃, dichloromethane) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the product.

  • Key parameters : Temperature control (<40°C during coupling), pH adjustment (neutral for amide bond stability), and anhydrous solvents to minimize hydrolysis .

Q. How can structural characterization be systematically performed for this compound?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.5–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~445 Da).
  • X-ray crystallography : If crystalline, analyze hydrogen-bonding patterns (e.g., hydroxyl-thiophene interactions) to correlate with solubility .

Q. What solvents and conditions stabilize this compound during storage?

  • Stability profile :

  • Store in amber vials at –20°C under argon to prevent oxidation of thiophene rings.
  • Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous acetonitrile or dichloromethane .

Advanced Research Questions

Q. How do stereochemical and electronic properties of the di(thiophen-2-yl) group influence biological activity?

  • Experimental design :

  • Comparative assays : Synthesize analogs with mono-thiophene or phenyl substitutions. Test against target enzymes (e.g., cytochrome P450 isoforms) via fluorescence polarization.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density on thiophene sulfur atoms, correlating with binding affinity .
    • Data contradiction : If activity varies unexpectedly, assess solvent effects on conformational flexibility (e.g., DMSO vs. ethanol) .

Q. What strategies mitigate byproduct formation during the nucleophilic substitution step?

  • Troubleshooting :

  • Byproduct analysis : Use HPLC-MS to identify intermediates (e.g., unreacted acyl chloride or hydroxylated derivatives).
  • Optimization : Add catalytic DMAP to accelerate coupling; reduce reaction time from 24h to 6h to minimize hydrolysis .

Q. How can in vitro bioactivity assays be designed to evaluate antimicrobial potential?

  • Protocol :

MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include DMSO controls (<1% v/v).

Biofilm inhibition : Use crystal violet staining on P. aeruginosa biofilms; compare with nitroxoline (positive control) .

  • Data validation : Repeat assays in triplicate; use ANOVA with post-hoc Tukey test (p<0.05) .

Q. What computational tools predict metabolic pathways for this compound?

  • Approach :

  • In silico metabolism : Use SwissADME or GLORYx to predict Phase I/II modifications (e.g., hydroxylation at C-5 of thiophene).
  • Docking studies : AutoDock Vina to simulate interactions with CYP3A4 active site; validate with microsomal stability assays .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

  • Root causes :

  • Purity variance : Re-analyze batches via HPLC (>98% purity required).
  • Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24h) .
    • Meta-analysis : Use PRISMA guidelines to compare datasets; exclude studies using unreliable sources (e.g., BenchChem) .

Q. Why do solubility profiles vary in polar vs. non-polar solvents?

  • Mechanistic insight :

  • The hydroxyethyl group enhances water solubility (~2.1 mg/mL at pH 7.4), while thiophene rings reduce it in non-polar solvents.
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes .

Methodological Resources

  • Synthetic protocols : Refer to PubChem CID 1857586 for validated reaction schemes .
  • Crystallography data : CCDC deposition codes from analogous benzamide-thiophene structures .

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